molecular formula C24H25N7O2 B2522592 (3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-33-0

(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2522592
CAS No.: 920205-33-0
M. Wt: 443.511
InChI Key: SQBHENOBNXEZOZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole group, a pyrimidine group, and a piperazine group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound could potentially have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule with multiple sites for potential hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of complex triazole and pyrimidine derivatives, including structures similar to the queried compound, has been explored for their antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of various triazole derivatives that were screened for antimicrobial activities, with some showing moderate to good effectiveness against test microorganisms (Bektaş et al., 2007).

Heterocyclic Compound Synthesis

The creation of novel heterocyclic compounds, incorporating elements like triazoles and pyrimidines, is a significant area of research due to their potential therapeutic uses. Abdelhamid et al. (2012) synthesized naphtho[2,1-b]furan derivatives, showcasing the versatility of heterocyclic chemistry and its relevance in creating compounds with unique biological properties (Abdelhamid et al., 2012).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl and triazinone derivatives has shown promising results in anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized compounds with significant COX-2 inhibition, highlighting the potential of such molecular frameworks in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Biological and Antioxidant Activities

The biological activity and antioxidant properties of triazolopyrimidines and related compounds are areas of active investigation. Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities, showing the potential of these compounds in therapeutic applications (Gilava et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many compounds with similar structures are used as pharmaceuticals and interact with various biological targets like enzymes or receptors .

Future Directions

Given the complexity of this compound and the potential for interesting biological activity, future research could involve further exploration of its synthesis, characterization, and biological testing .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-16-7-8-18(13-17(16)2)24(32)30-11-9-29(10-12-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHENOBNXEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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